N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide

Catalog No.
S3286363
CAS No.
215726-51-5
M.F
C40H24Cl2N2O4
M. Wt
667.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-peryl...

CAS Number

215726-51-5

Product Name

N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide

IUPAC Name

7,18-bis[2-(4-chlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C40H24Cl2N2O4

Molecular Weight

667.54

InChI

InChI=1S/C40H24Cl2N2O4/c41-23-5-1-21(2-6-23)17-19-43-37(45)29-13-9-25-27-11-15-31-36-32(40(48)44(39(31)47)20-18-22-3-7-24(42)8-4-22)16-12-28(34(27)36)26-10-14-30(38(43)46)35(29)33(25)26/h1-16H,17-20H2

InChI Key

QSDATNMVYLQQKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=C(C=C9)Cl)C2=O)Cl

Solubility

not available

Optical Properties

One of the key research areas for N,N'-Bis(4-chlorophenethyl)-perylene diimide is its optical properties. PDIs are known for their strong light absorption and emission characteristics. Research has shown that N,N'-Bis(4-chlorophenethyl)-perylene diimide exhibits absorption in the ultraviolet and visible regions of the light spectrum [, ]. This makes it a potential candidate for various optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Material Science Applications

Due to its semiconducting properties, N,N'-Bis(4-chlorophenethyl)-perylene diimide is being explored for potential applications in organic electronics. Researchers are investigating its use in field-effect transistors (FETs) and organic photovoltaics (OPVs) [, ].

Chemical Modifications

A significant area of research on N,N'-Bis(4-chlorophenethyl)-perylene diimide involves chemical modifications to tailor its properties for specific applications. By introducing different functional groups to the PDI molecule, researchers can modify its solubility, light absorption and emission characteristics, and charge transport properties [, ].

N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide is a synthetic organic compound characterized by its unique structure and properties. It has the molecular formula C40H24Cl2N2O4C_{40}H_{24}Cl_{2}N_{2}O_{4} and a molecular weight of approximately 667.53 g/mol. This compound features a perylene backbone, which is known for its stability and strong light absorption properties, making it suitable for various applications in organic electronics and photonics. The presence of the 4-chloro-phenyl ethyl groups enhances its electron-transporting capabilities, positioning it as a promising candidate for use in organic field-effect transistors and organic photovoltaics .

The chemical reactivity of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide primarily involves electrophilic substitution reactions due to the electron-rich perylene core. It can undergo various reactions including:

  • Electrophilic Aromatic Substitution: The chlorinated phenyl groups can participate in further substitution reactions.
  • Nucleophilic Addition: The imide functional groups can react with nucleophiles under specific conditions.
  • Thermal Decomposition: At elevated temperatures, this compound may decompose, releasing chlorinated byproducts .

The synthesis of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide typically involves several steps:

  • Formation of Perylene Dicarboxylic Acid: Starting from perylene itself or its derivatives.
  • Amination Reaction: Reacting the dicarboxylic acid with 4-chloro-phenethylamine to form the imide structure.
  • Purification: The product is purified through sublimation or recrystallization to achieve high purity levels (>99%) .

N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide finds applications in several fields:

  • Organic Electronics: Used as an n-type semiconductor material in organic field-effect transistors (OFETs).
  • Organic Photovoltaics: Its electron transport properties make it suitable for use in solar cells.
  • Fluorescent Dyes: Employed in various imaging applications due to its luminescent characteristics .

Interaction studies involving N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide often focus on its behavior in electronic devices. Research indicates that this compound exhibits strong charge transport properties when incorporated into device architectures. Furthermore, its interactions with other materials can enhance the efficiency of organic electronic devices through improved charge mobility and stability .

Several compounds share structural similarities with N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N'-Bis(2-phenylethyl)-3,4,9,10-perylene dicarboximidePerylene DicarboximideLacks chlorine substituents; different electronic properties
N,N'-Di(4-tert-butylphenyl)-3,4,9,10-perylene dicarboximidePerylene DicarboximideEnhanced solubility and stability due to bulky tert-butyl groups
N,N'-Bis(2-naphthyl) perylene dicarboximidePerylene DicarboximideIncreased π-conjugation leading to different optical properties

N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide stands out due to its chlorinated substituents that enhance its electron transport capabilities while retaining the stability associated with perylene derivatives .

Perylene diimides (PDIs) have been a cornerstone of organic materials research since their discovery in the mid-20th century. Early PDIs, such as unsubstituted perylene tetracarboxylic diimides, were prized for their photostability and strong absorbance in the visible spectrum but limited by poor solubility in organic solvents. The introduction of alkyl and aryl substituents in the 1990s marked a turning point, enabling solution-processable PDIs for thin-film electronics. N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide emerged as part of this evolution, with its 4-chlorophenyl ethyl groups addressing solubility challenges while preserving the core PDI’s electronic properties. The chlorine atoms enhance intermolecular interactions through halogen bonding, a feature exploited in supramolecular assemblies and charge transport layers.

Significance of N,N'-Bis[2-(4-Chloro-Phenyl)-Ethyl]-3,4,9,10-Perylene Dicarboximide in Contemporary Academic Studies

This derivative’s significance lies in its balanced electronic and processing characteristics. Studies demonstrate a LUMO energy level of −3.8 eV, ideal for electron injection in organic photovoltaics. Its absorption spectrum spans 450–600 nm, overlapping with solar irradiance, making it a candidate for dye-sensitized solar cells. In electrochemical applications, the compound exhibits two-electron redox behavior, a critical feature for high-capacity anolytes in flow batteries. Additionally, its liquid crystalline phases, achieved through annealing at 150°C, enhance hole mobility to 0.00851 cm²/(V·s), addressing historical limitations in PDI-based semiconductors.

Overview of Research Motivations and Theoretical Frameworks

Research on this compound is driven by three interconnected frameworks:

  • Electronic Structure Optimization: Density functional theory (DFT) calculations reveal that the 4-chlorophenyl groups induce planarization of the perylene core, reducing bandgaps and facilitating charge transfer.
  • Supramolecular Engineering: The chlorine substituents enable directed assembly via halogen-π interactions, critical for creating ordered nanostructures in thin films.
  • Energy Application Demands: The push for sustainable energy storage has motivated studies on its redox stability, with cycling tests showing <2% capacity loss over 350 cycles in flow battery configurations.

XLogP3

8.9

Dates

Modify: 2023-08-19

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